N,3-dimethoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N,3-dimethoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions. For instance, the condensation of 1,3-diketones with hydrazine derivatives can yield pyrazole intermediates, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable methods such as one-pot multicomponent reactions, transition-metal catalysis, and photoredox reactions. These methods offer high yields and selectivity, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N,3-dimethoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N,3-dimethoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,3-dimethoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the carboxamide and methoxy groups.
1,3-dimethyl-1H-pyrazole-4-carboxamide: Similar structure but without the methoxy groups.
Uniqueness
N,3-dimethoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide is unique due to the presence of both methoxy and carboxamide groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with biological targets .
Properties
Molecular Formula |
C8H13N3O3 |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
N,3-dimethoxy-N,1-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C8H13N3O3/c1-10-5-6(7(9-10)13-3)8(12)11(2)14-4/h5H,1-4H3 |
InChI Key |
ZPFVZPGJGLZHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(C)OC |
Origin of Product |
United States |
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